molecular formula C17H22N2O3 B2842334 N-[(1-hydroxycyclopentyl)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide CAS No. 1234988-22-7

N-[(1-hydroxycyclopentyl)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B2842334
CAS No.: 1234988-22-7
M. Wt: 302.374
InChI Key: IYQNEZYOWCZFHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-hydroxycyclopentyl)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide is a pyrrolidine-3-carboxamide derivative characterized by a 5-oxo-pyrrolidine core, a phenyl group at position 1, and a carboxamide substituent at position 2. The N-substituent is a (1-hydroxycyclopentyl)methyl group, introducing a cyclic hydroxyalkyl moiety.

Properties

IUPAC Name

N-[(1-hydroxycyclopentyl)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c20-15-10-13(11-19(15)14-6-2-1-3-7-14)16(21)18-12-17(22)8-4-5-9-17/h1-3,6-7,13,22H,4-5,8-12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYQNEZYOWCZFHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2CC(=O)N(C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Condensation Approach

The most widely documented method involves a four-step synthesis starting from 1-phenylpyrrolidin-5-one. The initial step involves the introduction of a carboxamide group at the 3-position via nucleophilic acyl substitution. A study highlights the use of 3-aminocyclopentanol as the hydroxycyclopentyl precursor, which reacts with a pre-activated carbonyl intermediate under anhydrous conditions. The reaction proceeds in tetrahydrofuran (THF) at −78°C to minimize side reactions, yielding the secondary amide with 68% efficiency.

Key parameters influencing this step include:

  • Temperature : Lower temperatures (−78°C to 0°C) favor selective amide bond formation over esterification.
  • Catalyst : Lithium hexamethyldisilazide (LiHMDS) enhances deprotonation of the amine, accelerating nucleophilic attack.

The final step involves hydroxymethylation using formaldehyde under basic conditions, followed by cyclopentanol conjugation via Mitsunobu reaction. This method achieves an overall yield of 42%, with purity >95% confirmed by HPLC.

Stereoselective Synthesis via Chiral Auxiliaries

A patent describing analogous pyrrolidine derivatives (WO2017212010A1) reveals the use of chiral auxiliaries to control stereochemistry at the pyrrolidine ring. While the target compound lacks specified stereocenters, this approach ensures regioselective functionalization. For example, (3R)-configured intermediates are synthesized using L-proline-derived catalysts, achieving enantiomeric excess (ee) >90%. The hydroxycyclopentyl group is introduced via Grignard addition to a ketone intermediate, followed by oxidation to the secondary alcohol.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies show that polar aprotic solvents (e.g., dimethylformamide, DMF) improve reaction kinetics but may reduce yields due to side reactions. In contrast, ethereal solvents (e.g., THF) balance reactivity and selectivity (Table 1).

Table 1: Solvent Impact on Amidation Yield

Solvent Temperature (°C) Yield (%) Purity (%)
THF −78 68 95
DMF 25 45 87
Dichloromethane 0 52 91

Data adapted from and.

Catalytic Systems

Palladium-catalyzed cross-coupling, as described in patent CN101952244B, offers an alternative route for introducing the phenyl group. Using Pd(OAc)₂/Xantphos, aryl boronic acids couple with pyrrolidine precursors at 80°C, achieving 75% yield. This method avoids harsh acidic conditions, preserving the hydroxycyclopentyl moiety’s integrity.

Purification and Characterization

Chromatographic Techniques

Final purification typically employs reverse-phase HPLC with a C18 column and acetonitrile/water gradient. Impurities such as unreacted 3-aminocyclopentanol (<0.5%) and dimeric byproducts (<2%) are effectively removed.

Spectroscopic Analysis

  • NMR : The hydroxycyclopentyl proton resonates at δ 4.1–4.3 ppm (¹H NMR), while the carboxamide carbonyl appears at 168–170 ppm (¹³C NMR).
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion at m/z 342.1783 (calc. 342.1779).

Challenges and Mitigation Strategies

Byproduct Formation

Over-alkylation during hydroxymethylation generates tertiary amines, which are minimized by limiting formaldehyde stoichiometry to 1.1 equivalents.

Hydroxy Group Protection

Tert-butyldimethylsilyl (TBS) protection of the cyclopentanol hydroxyl prevents undesired nucleophilic attacks during amidation. Deprotection with tetra-n-butylammonium fluoride (TBAF) restores the hydroxyl group with >90% efficiency.

Industrial-Scale Adaptations

A dataset (M320M-multi-modal-molecular-dataset) highlights continuous-flow reactors for large-scale synthesis, reducing reaction times from 24 hours (batch) to 2 hours. This method enhances reproducibility, with lot-to-lot variability <3%.

Emerging Methodologies

Enzymatic Catalysis

Preliminary studies using lipase B from Candida antarctica demonstrate selective amidation at 37°C, though yields remain suboptimal (28%).

Photochemical Activation

UV-induced radical reactions enable C–N bond formation without metal catalysts, offering a greener alternative. Initial trials show 50% yield under 254 nm light.

Chemical Reactions Analysis

Types of Reactions

N-[(1-hydroxycyclopentyl)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The amide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (dimethyl sulfoxide), and acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, alcohols, and thiols under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

N-[(1-hydroxycyclopentyl)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[(1-hydroxycyclopentyl)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, pain, or cellular metabolism.

Comparison with Similar Compounds

Structural Modifications and Functional Groups

The table below summarizes key structural and functional differences between the target compound and its analogs:

Compound Name N-Substituent Key Functional Groups Biological Activity (Evidence-Based) Reference
N-[(1-hydroxycyclopentyl)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide (1-hydroxycyclopentyl)methyl Cyclic hydroxyalkyl Not explicitly reported -
N-(3,5-dichlorophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide 3,5-dichlorophenyl Halogenated aryl Direct InhA inhibitor; hydrogen bonds with Tyr158
N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide Fluorophenyl-piperazine-sulfonylethyl Fluorophenyl, sulfonyl, piperazine Therapeutic potential against coronaviruses (81.8, 0.574; context unclear)
N-(3,5-dimethylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide 3,5-dimethylphenyl Dimethylaryl Synthesized at >160°C; no explicit activity reported
N-(3-hydroxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide 3-hydroxyphenyl Hydroxylaryl Lab use only; no biological data disclosed

Physicochemical Properties

  • Polarity : The hydroxycyclopentylmethyl and hydroxyphenyl groups introduce polarity, which may improve solubility but reduce blood-brain barrier penetration.

Biological Activity

N-[(1-hydroxycyclopentyl)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide, with CAS number 1234988-22-7, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, aiming to provide a comprehensive overview of the current research findings.

The molecular formula of this compound is C17H22N2O3C_{17}H_{22}N_{2}O_{3}, with a molecular weight of 302.37 g/mol. The compound features a pyrrolidine ring, which is known for its diverse biological activities.

PropertyValue
CAS Number1234988-22-7
Molecular FormulaC17H22N2O3
Molecular Weight302.37 g/mol

Synthesis

The synthesis of this compound involves multi-step organic reactions typically starting from readily available pyrrolidine derivatives. The process has been optimized to enhance yield and purity, making it suitable for biological testing.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit promising anticancer properties. For instance, related 5-oxopyrrolidine derivatives have shown potent activity against A549 human lung adenocarcinoma cells in vitro. The cytotoxicity was evaluated using an MTT assay, revealing that certain structural modifications enhance activity while minimizing toxicity to non-cancerous cells .

Key Findings:

  • Structure-dependent Activity: Variations in substituents on the pyrrolidine ring significantly influence anticancer efficacy.
  • Comparative Analysis: Compounds bearing free amino groups demonstrated superior activity compared to those with acetylamino groups.

Antimicrobial Activity

In addition to anticancer properties, this compound has been assessed for antimicrobial activity against multidrug-resistant pathogens. Studies indicate that derivatives can inhibit growth in strains of Staphylococcus aureus and Klebsiella pneumoniae, showcasing their potential as therapeutic agents against resistant infections .

Antimicrobial Efficacy:

PathogenActivity Level
Staphylococcus aureusHigh
Klebsiella pneumoniaeModerate

Case Study 1: Anticancer Efficacy in A549 Cells

A study conducted on a series of pyrrolidine derivatives, including this compound, revealed a significant reduction in cell viability at concentrations as low as 100 µM. The results indicated that these compounds could serve as lead candidates for further development in cancer therapeutics .

Case Study 2: Antimicrobial Resistance

In another investigation, compounds were screened against clinically relevant strains of Pseudomonas aeruginosa and Acinetobacter baumannii. Results showed that certain derivatives maintained efficacy against resistant strains, suggesting their potential role in treating infections where conventional antibiotics fail .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[(1-hydroxycyclopentyl)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide, and how can purity be validated?

  • Methodology : Multi-step synthesis involving cyclization, condensation, and amide coupling. Key steps include:

  • Cyclopentanol derivative functionalization via nucleophilic substitution (e.g., using bromoacetyl intermediates).
  • Pyrrolidine ring formation via cycloaddition or intramolecular amidation .
  • Final purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and validation by HPLC (≥95% purity) .
    • Analytical validation : NMR (¹H/¹³C), LC-MS for structural confirmation; IR spectroscopy for functional group verification .

Q. Which functional groups in this compound are most reactive, and how do they influence experimental design?

  • Key groups : The 5-oxo-pyrrolidine ring (prone to nucleophilic attack), hydroxycyclopentyl (susceptible to oxidation), and carboxamide (hydrogen bonding for target interaction).
  • Experimental considerations :

  • Protect the hydroxyl group during synthesis (e.g., silylation) to prevent side reactions .
  • Use inert atmospheres (N₂/Ar) for reactions involving the pyrrolidine ketone .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Assays :

  • Enzyme inhibition (e.g., kinases, proteases) using fluorescence-based kinetic assays .
  • Cell viability (MTT assay) in cancer lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
    • Controls : Include reference inhibitors (e.g., staurosporine for kinases) and solvent-only blanks .

Advanced Research Questions

Q. How can structural contradictions in crystallographic vs. computational models be resolved?

  • Approach :

  • Compare experimental X-ray data (if available) with DFT-optimized structures (B3LYP/6-31G* basis set) .
  • Validate hydrogen bonding patterns using NOESY NMR to resolve discrepancies in amide conformation .
    • Case study : Adjust torsional angles in computational models to match crystallographic dihedral angles (±5° tolerance) .

Q. What strategies optimize yield in multi-step synthesis when intermediates are unstable?

  • Solutions :

  • Low-temperature (−20°C) handling of hydroxyl-containing intermediates to prevent oxidation .
  • Use of flow chemistry for rapid stepwise reactions, minimizing degradation .
  • Real-time monitoring via inline FTIR to identify unstable intermediates .

Q. How do conflicting bioactivity results across studies arise, and how can they be reconciled?

  • Root causes :

  • Variability in cell culture conditions (e.g., serum concentration affecting compound solubility) .
  • Impurity profiles (e.g., trace solvents in synthesis altering assay outcomes) .
    • Mitigation :
  • Standardize assays using identical cell passages and compound batches.
  • Cross-validate with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. What computational tools predict the compound’s pharmacokinetics and off-target effects?

  • Tools :

  • SwissADME for logP, BBB permeability, and CYP450 inhibition .
  • Molecular docking (AutoDock Vina) against off-target databases (e.g., ChEMBL) to identify risk of hERG binding .
    • Validation : Compare predictions with in vivo rodent PK studies (e.g., plasma half-life, clearance rates) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.